2-(4-Methoxyphenyl)-1,3,2-dioxaborinane chemical structure and properties
2-(4-Methoxyphenyl)-1,3,2-dioxaborinane chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Boronic Esters in Modern Synthesis
In the landscape of contemporary organic synthesis, boronic acids and their derivatives are indispensable tools, particularly for the construction of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as a testament to the power of organoboron reagents in forging biaryl linkages, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1] However, the inherent challenges associated with unprotected boronic acids, such as trimerization to boroxines and potential instability under certain reaction conditions, have led to the widespread adoption of boronic esters as more robust and easily handled surrogates.[2]
Among the various diols used to protect the boronic acid moiety, 1,3-propanediol offers a unique balance of stability and reactivity, forming a six-membered 1,3,2-dioxaborinane ring. This guide provides a comprehensive technical overview of a specific and valuable member of this class: 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane . We will delve into its chemical structure, physicochemical properties, synthesis, and applications, with a particular focus on its role in Suzuki-Miyaura cross-coupling, providing field-proven insights for its effective utilization in research and development.
Section 1: Core Chemical Identity and Physicochemical Properties
2-(4-Methoxyphenyl)-1,3,2-dioxaborinane is the propan-1,3-diol ester of 4-methoxyphenylboronic acid. The presence of the electron-donating methoxy group on the phenyl ring significantly influences its reactivity in cross-coupling reactions.
Chemical Structure and Key Identifiers
-
IUPAC Name: 2-(4-methoxyphenyl)-1,3,2-dioxaborinane
-
Synonyms: 4-methoxyphenylboronic acid 1,3-propanediol ester[3]
-
CAS Number: 155826-85-0[3]
-
Molecular Formula: C₁₀H₁₃BO₃[3]
-
Molecular Weight: 192.02 g/mol [3]
Physicochemical Properties
While extensive experimental data for this specific compound is not widely published, we can infer its properties based on its constituent parts and data from closely related analogs.
| Property | Value (Predicted/Inferred) | Source/Justification |
| Appearance | White to off-white solid or oil | Based on related arylboronic esters. |
| Boiling Point | No data available | - |
| Melting Point | No data available | - |
| Solubility | Soluble in common organic solvents (e.g., THF, dioxane, toluene, DCM). | General property of similar organic molecules. |
| Stability | Moderate hydrolytic stability. | Six-membered ring esters are generally less stable to hydrolysis than five-membered ring esters like pinacolates, but more stable than the free boronic acid.[4][5] |
Section 2: Synthesis and Handling
The synthesis of 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane is a straightforward esterification reaction. Proper handling and storage are crucial to maintain its integrity.
Synthesis Protocol: A Self-Validating System
The formation of the 1,3,2-dioxaborinane ring is an equilibrium process. The reaction is typically driven to completion by the removal of water.
Caption: General workflow for the synthesis of 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-methoxyphenylboronic acid (1.0 equivalent) and 1,3-propanediol (1.1-1.2 equivalents).
-
Solvent Addition: Add a suitable anhydrous solvent capable of forming an azeotrope with water, such as toluene or hexane. The volume should be sufficient to allow for efficient stirring and reflux.
-
Reaction Execution: Heat the mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap. Monitor the reaction by observing the cessation of water collection.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can often be used directly in subsequent reactions. If further purification is required, it can be achieved by vacuum distillation or column chromatography on silica gel, although care must be taken to avoid hydrolysis.[3]
Causality Behind Experimental Choices:
-
Excess Diol: A slight excess of 1,3-propanediol is used to ensure the complete conversion of the boronic acid.
-
Azeotropic Water Removal: This is a critical step that drives the equilibrium towards the formation of the boronic ester, ensuring a high yield of the desired product.
-
Anhydrous Conditions: While boronic esters are more stable than their corresponding acids, they are still susceptible to hydrolysis.[3] Using an anhydrous solvent and removing the water byproduct minimizes this degradation.
Handling and Storage
-
Storage: Store in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis and oxidation.[6]
-
Handling: Handle in a well-ventilated area. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4][7][8]
Section 3: Spectroscopic Characterization
Due to the limited availability of published experimental spectra for 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane, this section provides predicted and analogous spectral data to aid in its characterization.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the 4-methoxyphenyl group and the 1,3,2-dioxaborinane ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.7-7.8 | Doublet | 2H | Aromatic protons ortho to the boron atom |
| ~6.9-7.0 | Doublet | 2H | Aromatic protons meta to the boron atom |
| ~4.2-4.3 | Triplet | 4H | -O-CH₂- protons of the dioxaborinane ring |
| ~3.8 | Singlet | 3H | Methoxy (-OCH₃) protons |
| ~2.0-2.1 | Quintet | 2H | -CH₂- proton of the dioxaborinane ring |
Rationale for Predictions:
-
The aromatic protons ortho to the electron-withdrawing boronic ester group will be deshielded and appear downfield.
-
The protons of the dioxaborinane ring will show characteristic splitting patterns based on their coupling with adjacent protons. The methylene groups attached to the oxygen atoms will be the most downfield in the ring system.[9][10]
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the number of unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | Aromatic carbon attached to the methoxy group |
| ~136 | Aromatic carbons ortho to the boron atom |
| ~130 (approx.) | Aromatic carbon attached to the boron atom (ipso-carbon) |
| ~114 | Aromatic carbons meta to the boron atom |
| ~62 | -O-CH₂- carbons of the dioxaborinane ring |
| ~55 | Methoxy (-OCH₃) carbon |
| ~28 | -CH₂- carbon of the dioxaborinane ring |
Rationale for Predictions:
-
The chemical shifts are estimated based on known values for the 4-methoxyphenyl group and the 1,3,2-dioxaborinane ring system.[11][12][13][14]
Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): m/z = 192
-
Key Fragmentation Patterns: Fragmentation is likely to involve the loss of the methoxy group, cleavage of the dioxaborinane ring, and loss of the entire propanediol unit.[15][16][17][18]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorptions for the functional groups present.
| Wavenumber (cm⁻¹) | Assignment |
| ~2950-2850 | C-H stretching (aliphatic and aromatic) |
| ~1600, 1500 | C=C stretching (aromatic) |
| ~1350-1300 | B-O stretching |
| ~1250 | C-O stretching (aryl ether) |
| ~1170 | C-O stretching (aliphatic ether) |
Section 4: Applications in Suzuki-Miyaura Cross-Coupling
2-(4-Methoxyphenyl)-1,3,2-dioxaborinane is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, offering a stable and reliable source of the 4-methoxyphenyl moiety.
Reaction Mechanism and Key Considerations
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[19][20]
Role of 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane:
In the transmetalation step, the 4-methoxyphenyl group is transferred from the boron atom to the palladium center. The electron-donating nature of the methoxy group can facilitate this step, potentially leading to faster reaction rates compared to electron-deficient arylboronic esters.[21] While boronic esters can undergo the reaction directly, hydrolysis to the boronic acid may occur in situ, and both species can participate in the catalytic cycle.[2][22]
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the use of 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane in a typical cross-coupling reaction. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vessel, combine the aryl or vinyl halide/triflate (1.0 equivalent), 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane (1.1-1.5 equivalents), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane, THF, or toluene, and water.
-
Inert Atmosphere: Purge the vessel with an inert gas (argon or nitrogen) and maintain a positive pressure throughout the reaction.
-
Reaction Execution: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[23]
Section 5: Conclusion and Future Outlook
2-(4-Methoxyphenyl)-1,3,2-dioxaborinane is a valuable and versatile reagent for organic synthesis. Its utility as a stable and easily handled precursor for the 4-methoxyphenyl group in Suzuki-Miyaura cross-coupling reactions makes it an attractive alternative to the free boronic acid. While the hydrolytic stability of the 1,3,2-dioxaborinane ring is lower than that of the more commonly used pinacol esters, it can offer advantages in terms of ease of deprotection when the free boronic acid is desired. As the demand for efficient and selective methods for the synthesis of complex molecules continues to grow, the strategic use of tailored boronic esters like 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane will undoubtedly play an increasingly important role in advancing the fields of drug discovery and materials science. Further research into the specific reaction kinetics and stability profile of this and other 1,3-dioxaborinanes will undoubtedly expand their application in innovative synthetic methodologies.
References
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 171364-79-7 [sigmaaldrich.com]
- 5. Boronic Ester Based Vitrimers with Enhanced Stability via Internal Boron-Nitrogen Coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 7. aaronchem.com [aaronchem.com]
- 8. fishersci.com [fishersci.com]
- 9. FCKeditor - Resources Browser [aggieaccess.cameron.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. NP-MRD: 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0235194) [np-mrd.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Visualizer loader [nmrdb.org]
- 15. Fragmentation and skeletal rearrangements of 2-arylylamino-5-aryl-1,3,4-oxadiazoles and their noncovalent complexes with cobalt cation and cyclodextrin studied by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mass spectrum of 1,3-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis and identification of meta-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. article.sapub.org [article.sapub.org]
- 18. mdpi.com [mdpi.com]
- 19. Yoneda Labs [yonedalabs.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 22. researchgate.net [researchgate.net]
- 23. m.youtube.com [m.youtube.com]
